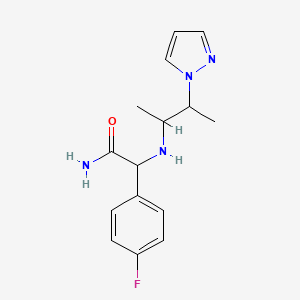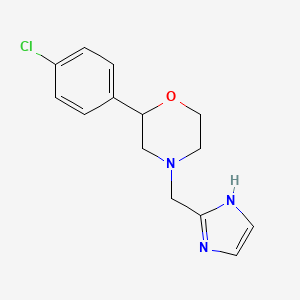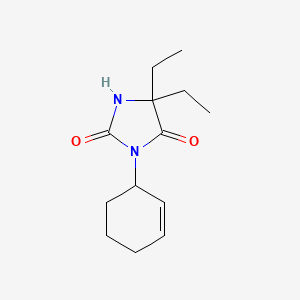![molecular formula C11H16BrFIN3 B7573780 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide](/img/structure/B7573780.png)
1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound is a hydroiodide salt of 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine, which is a potent and selective inhibitor of the norepinephrine transporter (NET). In
Aplicaciones Científicas De Investigación
1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide has been studied for its potential applications in several areas of scientific research. One of the main areas of interest is the study of the norepinephrine transporter (this compound) and its role in the regulation of neurotransmitter levels in the brain. This compound has been shown to be a potent and selective inhibitor of this compound, which makes it a valuable tool for investigating the physiological and pathological functions of this transporter.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide involves the inhibition of the norepinephrine transporter (this compound). This compound is responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron, which regulates the levels of norepinephrine in the brain. By inhibiting this compound, this compound increases the levels of norepinephrine in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in several animal models. This compound has been shown to increase the levels of norepinephrine in the brain, leading to increased locomotor activity and improved cognitive function. It has also been shown to have potential therapeutic effects in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide in lab experiments is its potency and selectivity as a this compound inhibitor. This compound has been shown to be highly effective at inhibiting this compound, which makes it a valuable tool for investigating the physiological and pathological functions of this transporter. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide. One area of interest is the development of new and more potent this compound inhibitors for the treatment of depression, anxiety, and ADHD. Another area of interest is the investigation of the role of this compound in the regulation of other neurotransmitters, such as dopamine and serotonin. Additionally, the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease and Alzheimer's disease, should be further explored.
Métodos De Síntesis
The synthesis of 1-[2-(3-Bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide has been described in several scientific publications. One of the most commonly used methods involves the reaction of 3-bromo-4-fluoroacetophenone with 2,3-dimethylguanidine in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then treated with hydroiodic acid to yield the final product.
Propiedades
IUPAC Name |
1-[2-(3-bromo-4-fluorophenyl)ethyl]-2,3-dimethylguanidine;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN3.HI/c1-14-11(15-2)16-6-5-8-3-4-10(13)9(12)7-8;/h3-4,7H,5-6H2,1-2H3,(H2,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGKMWYBQVLYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=NC)NCCC1=CC(=C(C=C1)F)Br.I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrFIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Phenyloxane-4-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid](/img/structure/B7573703.png)
![N-[(3-methylpyridin-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7573709.png)

![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7573722.png)
![6-[[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7573735.png)
![2-[[1-(2-Methylphenyl)cyclopropyl]methylcarbamoylamino]-2-phenylacetamide](/img/structure/B7573741.png)
![2-ethoxy-N-ethyl-N-[4-(trifluoromethylsulfonyl)phenyl]acetamide](/img/structure/B7573749.png)

![2-[(2-Amino-2-oxoethyl)-(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B7573756.png)

![N-carbamoyl-3-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propanamide](/img/structure/B7573763.png)

![1-[1-(Pyridin-3-ylmethyl)piperidin-2-yl]ethanol](/img/structure/B7573782.png)
![N-[[1-(4-chlorophenyl)cyclopropyl]methyl]-4,5-dihydro-1H-imidazol-2-amine;hydroiodide](/img/structure/B7573791.png)